molecular formula C14H21FN4O3 B6449789 tert-butyl 4-(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazine-1-carboxylate CAS No. 2548983-99-7

tert-butyl 4-(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazine-1-carboxylate

Cat. No. B6449789
CAS RN: 2548983-99-7
M. Wt: 312.34 g/mol
InChI Key: URWQEHIXSAXYKP-UHFFFAOYSA-N
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Description

This compound is a chemical intermediate with the formula C₁₈H₂₄FN₃O₃ . It is used in various chemical reactions and has a molecular weight of 349.41 .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of a nitro-pyridinyl-piperazine-1-carboxylic acid tert-butyl ester with Pd/C in ethanol under an H2 balloon for 3 hours . The product is then purified to obtain the desired compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H24FN3O3/c1-11-9-15-14 (10-13 (11)19)20-16 (23)22 (15)12-5-7-21 (8-6-12)17 (24)25-18 (2,3)4/h9-10,12H,5-8H2,1-4H3, (H,20,23) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 349.41 . It is recommended to be stored at a temperature between 28°C .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

Compound A: serves as an intermediate in the synthesis of boron reagents used in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and aryl or vinyl halides. Its mild reaction conditions and functional group tolerance have made it widely applicable in organic synthesis. The boron reagents derived from Compound A play a crucial role in this process.

Development of Palbociclib (CDK 4/6 Inhibitor)

Compound A: is a key intermediate in the commercial production of palbociclib , a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6. Palbociclib is used for treating ER-positive and HER2-negative breast cancer. By targeting CDKs, it helps regulate cell cycle progression and has shown promising results in clinical trials .

PARP-1 and PARP-2 Inhibition

Another application involves the preparation of 4-benzyl-2H-phthalazin-1-ones , which function as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymesCompound A serves as an intermediate in the synthesis of these compounds, which have potential therapeutic applications in cancer treatment and DNA repair modulation .

Organic Chemical Synthesis

Compound A: finds use as an intermediate in various organic syntheses. Its unique structure and reactivity make it valuable for constructing complex molecules in medicinal chemistry, materials science, and other fields .

Benzylic Position Reactions

While not directly related to Compound A , understanding benzylic position reactions is essential. For instance, reactions involving tert-butylbenzene can provide insights into the reactivity of benzylic positions. Sodium dichromate and sulfuric acid can oxidize the benzylic carbon, leading to interesting transformations .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-(5-fluoro-4-methyl-6-oxo-1H-pyrimidin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN4O3/c1-9-10(15)11(20)17-12(16-9)18-5-7-19(8-6-18)13(21)22-14(2,3)4/h5-8H2,1-4H3,(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWQEHIXSAXYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(5-fluoro-4-methyl-6-oxo-1H-pyrimidin-2-yl)piperazine-1-carboxylate

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